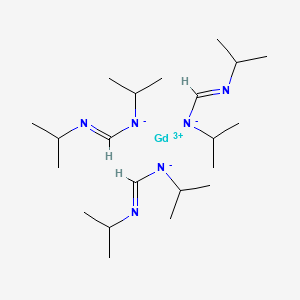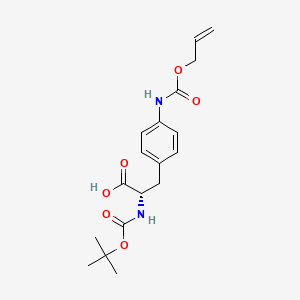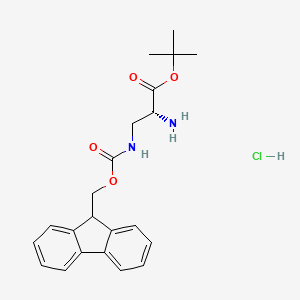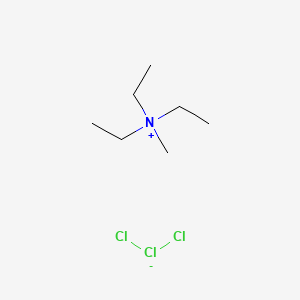
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It has a variety of applications in medical imaging and research, including diagnosis of diseases and monitoring of treatment outcomes. Gd-based contrast agents are widely used due to their excellent safety profile and ability to enhance MRI signal-to-noise ratio (SNR).
Aplicaciones Científicas De Investigación
Gadolinium-based contrast agents are used in a variety of scientific research applications, including cell imaging, tissue imaging, and drug delivery. For example, Gd-based contrast agents have been used to study the effects of drugs on cancer cells, as well as to monitor the progression of diseases such as Alzheimer’s and Parkinson’s. In addition, Gd-based contrast agents are used in Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd)-guided drug delivery, allowing for precise delivery of drugs to targeted areas.
Mecanismo De Acción
Gadolinium-based contrast agents work by increasing the signal-to-noise ratio of Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images. The gadolinium ions interact with water molecules, creating a stronger signal in the Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images. This allows for better visualization of tissues and organs, as well as the detection of abnormalities.
Biochemical and Physiological Effects
Gadolinium-based contrast agents are generally safe and well-tolerated. In most cases, the gadolinium ions are rapidly excreted from the body via the kidneys. However, there have been rare cases of gadolinium deposition in the brain and other organs. In addition, gadolinium-based contrast agents have been known to cause allergic reactions in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gadolinium-based contrast agents have several advantages for lab experiments. They are relatively inexpensive, non-toxic, and have a long shelf life. In addition, they can be used to enhance the signal-to-noise ratio of Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images, allowing for better visualization of tissues and organs. However, there are some limitations to the use of Gd-based contrast agents in lab experiments. For example, they can cause allergic reactions in some patients, and there is a risk of gadolinium deposition in the brain and other organs.
Direcciones Futuras
There are a number of potential future directions for tris(N,N'-di-i-propylformamidinato)gadolinium(III). For example, researchers are exploring the use of Gd-based contrast agents for targeted drug delivery. In addition, researchers are developing new Gd-based contrast agents with improved safety profiles and enhanced imaging capabilities. Finally, researchers are exploring the use of Gd-based contrast agents for the diagnosis of diseases such as Alzheimer’s and Parkinson’s.
Métodos De Síntesis
Tris(N,N'-di-i-propylformamidinato)gadolinium(III) is synthesized by reacting a gadolinium salt with an amine-containing ligand. The reaction is typically carried out in an aqueous solution at room temperature. The resulting tris(N,N'-di-i-propylformamidinato)gadolinium(III) complexes can be purified by dialysis and/or size-exclusion chromatography.
Propiedades
IUPAC Name |
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Gd/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSYLQFCPRNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45GdN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)